

Synthesis and discovery of trialkyloxonium salts

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Compound of Interest					
Compound Name:	Triethyloxonium				
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An In-depth Technical Guide to the Synthesis and Discovery of Trialkyloxonium Salts

Introduction: Discovery and Significance

Trialkyloxonium salts, commonly known as Meerwein salts, are a class of powerful alkylating agents renowned for their high reactivity towards a wide range of nucleophiles.[1][2] Their discovery by Hans Meerwein marked a significant advancement in synthetic organic chemistry, providing a potent tool for the alkylation of weakly nucleophilic substrates.[1][3][4][5] These compounds are characterized by a positively charged, trivalent oxygen atom, rendering them highly electrophilic.[2][6] This guide provides a comprehensive overview of the synthesis, properties, and key experimental procedures for these versatile reagents, tailored for researchers in chemistry and drug development.

Trialkyloxonium salts are considered hard electrophiles and are part of a broader class of reagents known as "super-electrophiles," which exhibit significantly enhanced reactivity compared to traditional electrophiles.[7][8][9][10][11] Their utility is demonstrated in their ability to alkylate a vast array of functional groups, including ethers, amides, lactones, sulfides, and ketones.[1][12] The most commonly employed members of this class are trimethyloxonium tetrafluoroborate and **triethyloxonium** tetrafluoroborate.[13][2]

Properties and Handling

Trialkyloxonium salts are typically white, crystalline solids.[13][2][14] They are highly reactive and require careful handling.



- Stability and Storage: These salts are sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended) to prevent hydrolysis.[2][14][15] **Triethyloxonium** tetrafluoroborate is notably more hygroscopic than its trimethyl counterpart.[2][14] While they can be handled in the air for brief periods, prolonged exposure should be avoided.[1][2][14]
- Solubility: They are soluble in polar organic solvents such as dichloromethane and liquid sulfur dioxide.[1][3]
- Counterions: The most common counterion is tetrafluoroborate (BF₄⁻). Salts with other non-nucleophilic anions, such as hexafluorophosphate (PF₆⁻) and hexafluoroantimonate (SbF₆⁻), are also known.[14] These latter salts tend to be less sensitive to decomposition but are generally more difficult to prepare.[2][14]

Data Summary

Quantitative data for the most common trialkyloxonium salts are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Common Trialkyloxonium Salts



Compound Name	Cation Formula	Anion	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)
Trimethyloxo nium Tetrafluorobor ate	[(CH3)3O]+	BF4 ⁻	C₃H ₉ BF₄O	147.91	141–143 (dec.)
Triethyloxoniu m Tetrafluorobor ate	[(CH3CH2)3O] +	BF4 ⁻	C6H15BF4O	189.99	91–92 (dec.)
Trimethyloxo nium Hexafluoroph osphate	[(CH3)3O]+	PF ₆ -	С₃Н∍Г₅ОР	206.07	N/A
Triethyloxoniu m Hexafluoroph osphate	[(CH3CH2)3O] +	PF ₆ -	C ₆ H ₁₅ F ₆ OP	248.15	N/A

Data sourced from[1][3][16][17][18]

Synthesis of Trialkyloxonium Salts

The most general and convenient method for preparing trialkyloxonium salts involves the reaction of a dialkyl ether with a Lewis acid in the presence of an epoxide, typically epichlorohydrin.[1][3][15][19]

General Reaction Mechanism

The synthesis proceeds through the initial formation of a mixed trialkyloxonium ion. The Lewis acid (e.g., BF₃) activates the epoxide, which is then attacked by the dialkyl ether. The resulting intermediate serves as an electrophile for a second molecule of the dialkyl ether, leading to the formation of the desired symmetric trialkyloxonium salt.[13][14]





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Caption: General mechanism for trialkyloxonium salt synthesis.

Table 2: Typical Reaction Conditions for Synthesis

Product	Key Reactants	Solvent	Temperature	Yield
Trimethyloxoniu m Tetrafluoroborate	Dimethyl ether, Boron trifluoride diethyl etherate, Epichlorohydrin	Dichloromethane	-20°C to Room Temp.	~75%
Triethyloxonium Tetrafluoroborate	Diethyl ether, Boron trifluoride diethyl etherate, Epichlorohydrin	Diethyl ether	Reflux	85-95%

Data sourced from[1][15]

Detailed Experimental Protocols

The following protocols are adapted from established procedures, primarily from Organic Syntheses, and represent reliable methods for laboratory-scale preparation.

Synthesis of Trimethyloxonium Tetrafluoroborate

Foundational & Exploratory





This procedure is based on the reaction of boron trifluoride with epichlorohydrin in the presence of dimethyl ether.[1]

Reagents:

- Boron trifluoride diethyl etherate (BF₃·OEt₂): 38.4 g (0.271 mole)
- Dichloromethane (CH2Cl2), anhydrous: 80 mL
- Dimethyl ether (Me₂O), dry: ~190 mL (condensed)
- Epichlorohydrin: 28.4 g (0.307 mole)
- Diethyl ether, anhydrous (for washing)

Procedure:

- A 500-mL, three-necked flask is equipped with a mechanical stirrer, a Dewar condenser cooled with a dry ice/acetone mixture, and a gas inlet tube. The system is maintained under a dry nitrogen atmosphere.
- Charge the flask with 80 mL of dichloromethane and 38.4 g of boron trifluoride diethyl etherate.
- Cool the flask and condense approximately 190 mL of dry dimethyl ether into the reaction mixture.
- With vigorous stirring, add 28.4 g of epichlorohydrin dropwise over a period of 15 minutes.
- After the addition is complete, allow the mixture to stir overnight under a nitrogen atmosphere. The cooling for the condenser can be discontinued after 2-3 hours.
- The product crystallizes from the solution. Replace the stirrer with a filter stick and remove the supernatant liquid under a positive pressure of nitrogen.
- Wash the crystalline product with two 100-mL portions of anhydrous dichloromethane, followed by two 100-mL portions of anhydrous diethyl ether.



- Dry the resulting white, crystalline salt by passing a stream of dry nitrogen over it until the odor of ether is no longer detectable.
- The yield is typically 28–29 g (around 75%). The product should be stored in a desiccator at -20°C.[1]

Synthesis of Triethyloxonium Tetrafluoroborate

This procedure involves the reaction of boron trifluoride etherate and epichlorohydrin in diethyl ether.[15][19]

Reagents:

- Boron trifluoride diethyl etherate (BF3-OEt2), freshly distilled: 284 g (2.00 moles)
- Diethyl ether (Et2O), sodium-dried: 500 mL
- Epichlorohydrin, freshly distilled: 140 g (1.51 moles)

Procedure:

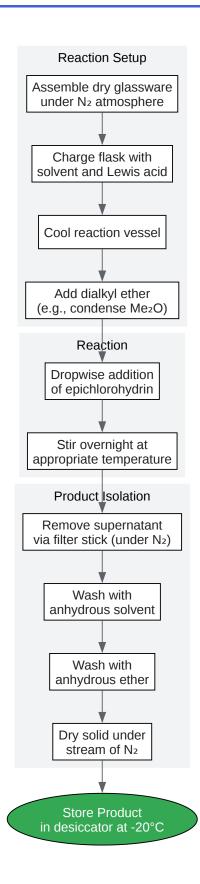
- Set up a 2-L three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. Dry all glassware in an oven and assemble while hot under a stream of dry nitrogen.
- Charge the flask with 500 mL of sodium-dried diethyl ether and 284 g of freshly distilled boron trifluoride etherate.
- Add 140 g of epichlorohydrin dropwise to the stirred solution at a rate sufficient to maintain a
 gentle reflux (this typically takes about 1 hour).
- After the addition is complete, continue to reflux the mixture for an additional hour.
- Allow the mixture to cool and stand at room temperature overnight. A crystalline mass of the product will form.
- Using a filter stick, withdraw the supernatant ether from the crystals under a nitrogen atmosphere to prevent exposure to moisture.



- Wash the crystalline product with three 500-mL portions of sodium-dried diethyl ether.
- Transfer the flask to a dry box. Collect the **triethyloxonium** tetrafluoroborate on a sinteredglass filter, and bottle the product under a stream of dry nitrogen.
- The yield of the colorless, crystalline product is 244–272 g (85–95%). The salt is very hygroscopic and should be stored in a tightly sealed container at 0–5°C and used within a few days.[15]

Visualized Workflows and Relationships

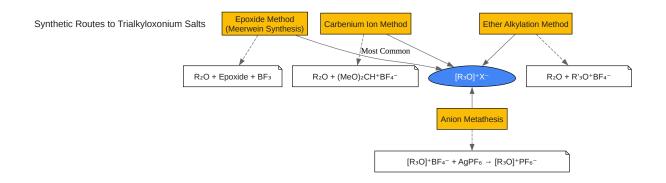




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Caption: Experimental workflow for a typical trialkyloxonium salt synthesis.





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